molecular formula C10H12N2O2S B1416821 (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiourea CAS No. 1152526-78-7

(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiourea

Cat. No. B1416821
M. Wt: 224.28 g/mol
InChI Key: BPTFVQBOOQPKRJ-UHFFFAOYSA-N
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Description

“(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiourea” is a chemical compound with the CAS Number: 1152526-78-7 . It has a molecular weight of 224.28 . The IUPAC name for this compound is N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiourea . It is typically stored at room temperature .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, heterocyclic Schiff base ligands and their metal complexes were derived by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives .


Molecular Structure Analysis

The InChI code for “(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiourea” is 1S/C10H12N2O2S/c11-10(15)12-7-2-3-8-9(6-7)14-5-1-4-13-8/h2-3,6H,1,4-5H2,(H3,11,12,15) .


Physical And Chemical Properties Analysis

“(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiourea” is a powder at room temperature . Its exact mass is 208.08479225 g/mol . It has a topological polar surface area of 73.6 Ų .

Scientific Research Applications

“(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiourea” is a chemical compound with the CAS Number: 1152526-78-7 . It’s a powder with a molecular weight of 224.28 . The IUPAC name for this compound is N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiourea .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H317, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P272, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P333+P313, P337+P313, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepin-7-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c11-10(15)12-7-2-3-8-9(6-7)14-5-1-4-13-8/h2-3,6H,1,4-5H2,(H3,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTFVQBOOQPKRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)NC(=S)N)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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